Aramchol

概要

説明

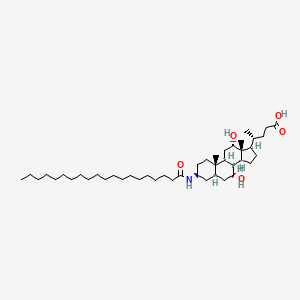

アラームコールは、アラキジルアミドコール酸としても知られており、ガルメッド・ファーマシューティカルズ社が開発した研究中の薬剤です。これは、合成脂肪酸/胆汁酸抱合体クラスに属する、コール酸とアラキドン酸の抱合体です。 アラームコールは、非アルコール性脂肪性肝疾患(NAFLD)のより進行した形態である非アルコール性脂肪性肝炎(NASH)の潜在的な治療法として検討されています .

準備方法

合成経路と反応条件

アラームコールの合成には、3β-アミノ-7α,12α-ジヒドロキシ-5β-コラン-24-オンメチルエステルとアラキドン酸クロリドを反応させ、続いてメタノール中の水酸化ナトリウムを用いて加水分解する工程が含まれます . この反応は、メタノール溶媒中で、メタンスルホン酸、パラトルエンスルホン酸、アセチルクロリド、硫酸、またはチオニルクロリドなどのエステル化試薬を用いて行うことができます .

工業的生産方法

アラームコールの工業的生産方法は、文献では詳しく記述されていませんが、前述の合成経路は、生産プロセスをスケールアップするための基礎を提供しています。 保護されていないコール酸を用い、メシルクロリド/トシルクロリド/トリフルオロメシルクロリドを用いたアシル化が、調製における重要な工程です .

化学反応解析

反応の種類

アラームコールは、以下を含むさまざまな化学反応を起こします。

酸化: アラームコールは、特定の条件下で酸化され、酸化された誘導体を形成します。

還元: 還元反応は、分子内の官能基を修飾するために用いることができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、ハロゲン化アルキルなどの置換試薬があります。これらの反応の条件は、所望の結果と標的とされている特定の官能基によって異なります。

生成される主な生成物

これらの反応から生成される主な生成物には、修飾された官能基を持つアラームコールのさまざまな誘導体が含まれ、これらはさらなる研究開発に使用できます。

化学反応の分析

Types of Reactions

Aramchol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions for these reactions vary depending on the desired outcome and the specific functional groups being targeted.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.

科学的研究の応用

Phase 2b ARREST Trial

The ARREST trial (NCT02279524) was a randomized, double-blind, placebo-controlled study assessing the efficacy of Aramchol in patients with NASH. Key findings include:

- Participants : 247 patients were randomized to receive either 400 mg or 600 mg of this compound or a placebo.

- Primary Endpoint : The study aimed to evaluate the reduction in hepatic triglycerides after 52 weeks. Although the primary endpoint was not met with statistical significance (p=0.066), notable trends were observed:

- 16.7% of patients receiving this compound 600 mg achieved NASH resolution without worsening fibrosis compared to 5% in the placebo group (odds ratio [OR] = 4.74).

- Fibrosis improvement was noted in 29.5% of the this compound group versus 17.5% in placebo (OR = 1.88).

- Safety Profile : The treatment was well tolerated with low rates of adverse events (AEs) leading to discontinuation (<5%) .

ARMOR Study

The ARMOR study further explored this compound's efficacy at varying doses:

- In an open-label cohort, 60% of patients treated with 300 mg BID showed fibrosis improvement by at least one stage after extended treatment durations.

- Significant reductions were recorded in biomarkers such as ALT and AST over 24 and 48 weeks .

- The study utilized advanced digital pathology techniques to assess fibrosis improvement, revealing that 39% showed improvement according to NASH CRN criteria after long-term treatment .

Comparative Efficacy

A summary table comparing key findings from various studies on this compound is presented below:

| Study | Dose | Key Findings | Fibrosis Improvement (%) | NASH Resolution (%) |

|---|---|---|---|---|

| ARREST | 600 mg daily | No significant reduction in liver triglycerides | 29.5 | 16.7 |

| ARMOR | 300 mg BID | Significant reductions in ALT/AST; high patient response | 60 | Not specified |

| Open-label ARMOR | 300 mg BID | Improvement across all biopsy methodologies | Up to 61 | 26.5 |

作用機序

アラームコールは、主に2つの経路を通じてその効果を発揮します。

ステアロイルCoAデサチュラーゼ1(SCD1)の阻害: アラームコールは肝臓におけるSCD1の活性を阻害し、脂肪酸の合成を抑制し、貯蔵トリグリセリドおよび脂肪酸の他のエステルの減少につながります。

コレステロールエフラックスの活性化: アラームコールは、普遍的なコレステロール輸出ポンプであるABCA1トランスポーターを刺激し、コレステロールエフラックスの増加と脂質代謝の改善につながります.

類似の化合物との比較

類似の化合物

セマグルチド: セマグルチドは、NASHの治療法として検討されている別の化合物です。

アラームコールメグルミン: アラームコールメグルミンは、アラームコールの改良された塩形態であり、遊離酸形態と比較して水溶性が高く、全身への暴露が向上しています.

アラームコールの独自性

アラームコールは、脂肪酸合成とコレステロールエフラックスの両方を標的とする二重の作用機序により、ユニークです。この二重のアプローチにより、肝臓脂肪を減らし、代謝パラメーターを改善する相乗効果が得られます。 さらに、臨床試験で示されたアラームコールの安全性と有効性のプロファイルは、他のSCD1阻害剤とは異なります .

類似化合物との比較

Similar Compounds

Semaglutide: Semaglutide is another compound being investigated for the treatment of NASH.

Aramchol Meglumine: This compound meglumine is an improved salt form of this compound with greater water solubility and enhanced systemic exposure compared to the free acid form.

Uniqueness of this compound

This compound is unique due to its dual mechanism of action, targeting both fatty acid synthesis and cholesterol efflux. This dual approach allows for synergistic effects in reducing liver fat and improving metabolic parameters. Additionally, this compound’s safety and efficacy profile, as demonstrated in clinical trials, sets it apart from other SCD1 inhibitors .

生物活性

Aramchol is a synthetic fatty acid-bile acid conjugate currently under investigation for its therapeutic potential in treating non-alcoholic steatohepatitis (NASH) and related liver diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and findings from clinical studies and preclinical models.

This compound primarily exerts its effects through the inhibition of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in fatty acid metabolism. By downregulating SCD1, this compound influences lipid metabolism, reduces liver fat accumulation, and modulates fibrogenesis in hepatic stellate cells (HSCs).

Key Mechanisms:

- Inhibition of SCD1: this compound reduces the expression of SCD1 in both human HSCs and primary human hepatocytes, leading to decreased lipogenesis and increased fatty acid oxidation .

- Induction of PPARγ: The compound promotes the expression of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a protective role against liver fibrosis .

- Reduction of Fibrogenic Markers: In studies, this compound significantly decreased the mRNA levels of collagen 1 (COL1A1) and alpha-smooth muscle actin (ACTA2), indicating its antifibrotic potential .

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of this compound in patients with NASH.

Phase 2 Trials

- Study Design: A 12-week phase 2a trial assessed the effects of this compound at doses of 300 mg and 600 mg daily compared to placebo.

- Results:

- The 600 mg dose led to a significant reduction in liver fat content as measured by magnetic resonance spectroscopy (MRS).

- NASH resolution without worsening fibrosis was achieved in 16.7% of patients receiving this compound versus 5% in the placebo group, with an odds ratio (OR) of 4.74 .

- Improvement in fibrosis by at least one stage was observed in 29.5% of the treatment group compared to 17.5% in placebo .

Phase 2b Trial

- Study Population: This trial included 247 patients randomized to receive either this compound at doses of 400 mg or 600 mg or a placebo.

- Outcomes:

Preclinical Models

This compound has shown promising results in various animal models mimicking NASH:

- Mouse Models: In mice fed a methionine-choline-deficient diet, this compound improved steatohepatitis and fibrosis by enhancing glutathione levels and maintaining cellular redox homeostasis. This suggests that it may mitigate oxidative stress associated with liver injury .

- Impact on Lipid Metabolism: Studies demonstrated that SCD1 inhibition led to reduced lipid synthesis and increased insulin sensitivity, which are crucial for managing metabolic disorders like NASH .

Summary of Findings

The following table summarizes key findings from clinical trials and preclinical studies regarding the biological activity of this compound:

| Study Type | Dose (mg) | Key Findings |

|---|---|---|

| Phase 2a Trial | 300 | Significant reduction in liver fat; NASH resolution in 16.7% vs. placebo (5%) |

| Phase 2a Trial | 600 | Improved fibrosis; ALT decrease of -29.1 IU/L; safety profile favorable |

| Phase 2b Trial | 400/600 | Reduction in hepatic triglycerides; significant changes in liver histology |

| Preclinical Study | N/A | Inhibition of SCD1 leads to reduced lipogenesis; enhanced antioxidant capacity |

特性

IUPAC Name |

(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50)/t32-,33+,34+,35-,36+,37+,38-,39+,42+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKXZIQNFMOPBS-OOMQYRRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)N[C@H]1CC[C@]2([C@@H](C1)C[C@H]([C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H79NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179395 | |

| Record name | Aramchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

702.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246529-22-6 | |

| Record name | (3β,5β,7α,12α)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]cholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246529-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aramchol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246529226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aramchol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aramchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOMIDOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE1Q24M65Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of arachidyl amido cholanoic acid (Aramchol)?

A: this compound primarily targets stearoyl-CoA desaturase 1 (SCD1) in the liver. [, , , ] SCD1 is a key enzyme involved in the biosynthesis of triglycerides, and its downregulation can lead to reduced liver fat accumulation. [, ]

Q2: How does this compound's interaction with SCD1 impact liver metabolism?

A: this compound acts as a potent downregulator of SCD1 protein expression. [, ] This downregulation leads to a decrease in triglyceride synthesis and enhances fatty acid β-oxidation, ultimately reducing liver fat content. []

Q3: Beyond SCD1, what other pathways are modulated by this compound?

A: this compound has been shown to activate AMPK and inhibit mTORC1, two key regulators of cellular metabolism. [] This modulation further contributes to its effects on fatty acid oxidation, oxidative phosphorylation, and glucose homeostasis. [] Additionally, this compound increases the flux through the transsulfuration pathway, leading to a rise in glutathione, a crucial cellular antioxidant. []

Q4: What is the role of ABCA1 in this compound's mechanism of action?

A: Research suggests that this compound enhances cholesterol efflux from cells through an ABCA1-dependent, but apoA-I-independent pathway. [, ] This suggests a potential role for this compound in reverse cholesterol transport, a process crucial for removing excess cholesterol from the body. []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. Further investigation into chemical databases or manufacturer information would be required to obtain this information.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not present detailed spectroscopic data (e.g., NMR, IR) for this compound. To obtain this information, a search in specialized chemical databases or direct contact with the manufacturer might be necessary.

Q7: Has the stability of this compound been investigated under various conditions?

A7: While the provided research mentions this compound's administration in animal models and clinical trials, specific details regarding its stability under various conditions (temperature, pH, etc.) are not provided. Further research into formulation strategies and stability studies would be beneficial for understanding the compound's long-term storage and delivery.

Q8: Does this compound exhibit any catalytic properties?

A: Based on the provided research, this compound does not appear to possess catalytic properties. It primarily acts as a modulator of enzymatic activity (SCD1, AMPK) and influences metabolic pathways. [, , ]

Q9: Have any computational studies been conducted on this compound?

A9: The provided research does not mention any specific computational chemistry studies, such as molecular docking, simulations, or QSAR modeling, conducted on this compound. Exploring computational approaches could provide valuable insights into its binding interactions, pharmacokinetic properties, and potential for structural optimization.

Q10: How do structural modifications of this compound affect its activity?

A10: The provided research papers do not delve into detailed structure-activity relationship studies of this compound and its analogues. Investigating the impact of structural modifications on activity, potency, and selectivity towards SCD1 and other targets would be valuable for future drug development efforts.

Q11: What formulation strategies have been explored to enhance this compound's stability, solubility, or bioavailability?

A11: Specific details about this compound's formulation and strategies employed to improve its stability, solubility, and bioavailability are not included in the provided research. Further investigation into different formulation approaches, such as nanoparticle encapsulation or prodrug design, could potentially enhance its therapeutic potential.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A12: While the provided research mentions this compound's administration in various models, comprehensive pharmacokinetic data on its absorption, distribution, metabolism, and excretion (ADME) profile are not discussed in detail. Conducting thorough ADME studies is crucial for understanding the compound's behavior in vivo and optimizing its dosing regimen for therapeutic efficacy.

Q13: How does the dosage of this compound affect its efficacy in preclinical models?

A: Research indicates a potential dose-dependent effect of this compound on liver parameters. For instance, in a mouse model of non-alcoholic steatohepatitis (NASH), this compound at a dose of 5 mg/kg/day showed a more pronounced improvement in steatohepatitis and fibrosis compared to a lower dose of 1 mg/kg/day. [] This suggests that optimizing the dose is crucial for maximizing its therapeutic benefits.

Q14: What in vitro models have been used to study this compound's effects?

A: this compound's effects have been investigated using isolated primary mouse hepatocytes. [] These studies helped elucidate its impact on AMPK and mTORC1 signaling pathways, leading to changes in fatty acid metabolism and oxidative phosphorylation. [] Further exploration using other relevant in vitro models, such as hepatic stellate cells or macrophages, could provide a more comprehensive understanding of its therapeutic potential.

Q15: Which animal models have been employed to evaluate this compound's efficacy in NAFLD/NASH?

A: Two main animal models have been used to evaluate this compound's effects: the methionine- and choline-deficient (MCD) diet model [, ] and the thioacetamide (TAA)-induced liver fibrosis model. [] These models mimic key aspects of NAFLD/NASH and fibrosis, respectively, allowing researchers to assess the compound's therapeutic potential.

Q16: What were the key findings from the clinical trial investigating this compound in NAFLD patients?

A: A phase 2b clinical trial demonstrated that this compound effectively reduced liver fat content in patients with NAFLD. [, , ] A significant reduction in liver fat was observed in the group receiving 300 mg/day of this compound compared to the placebo group. [] Additionally, the study suggested a potential dose-response relationship, as a lower dose (100 mg/day) showed a non-significant reduction in liver fat. []

Q17: Are there any known mechanisms of resistance to this compound?

A17: The provided research papers do not mention any specific mechanisms of resistance to this compound. Further investigation into the development of potential resistance mechanisms, particularly after long-term treatment, is crucial for understanding the drug's limitations and potential long-term efficacy.

Q18: Have any specific biomarkers been identified to predict the efficacy of this compound or monitor treatment response?

A: Although the provided research papers do not highlight specific biomarkers for predicting this compound's efficacy, they emphasize the need for non-invasive biomarkers to monitor treatment response and identify potential adverse effects. [] Further research focusing on identifying such biomarkers, potentially related to SCD1 activity, lipid metabolism, or inflammatory pathways, would be valuable for personalized treatment approaches.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。